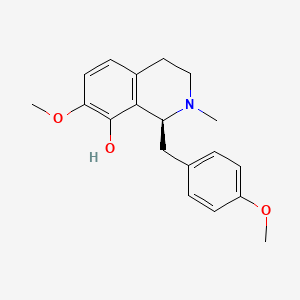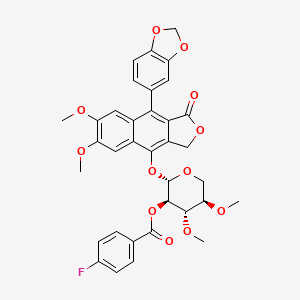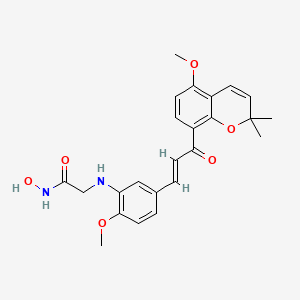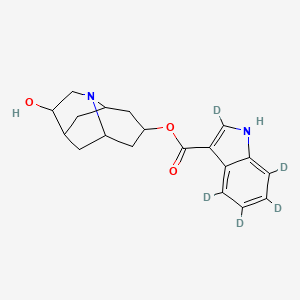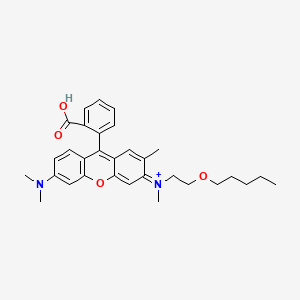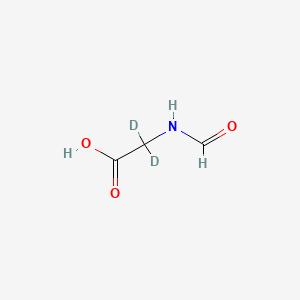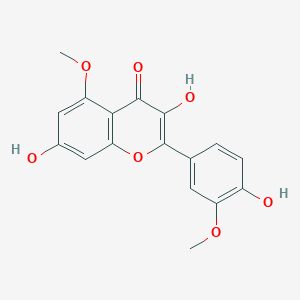
Quercetin 5,3'-dimethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5-Di-O-methyl quercetin, also known as 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one, is a flavonoid natural product. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and herbs. This compound is recognized for its potential antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5-Di-O-methyl quercetin typically involves the methylation of quercetin. One common method includes the reaction of quercetin with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, leading to the formation of the desired methylated product .
Industrial Production Methods: Industrial production of 3’,5-Di-O-methyl quercetin may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, encapsulation techniques using polymers like poly(methyl methacrylate) (PMMA) can be employed to improve the compound’s stability and bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions: 3’,5-Di-O-methyl quercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent flavonoid, quercetin.
Substitution: Methylation and other substitution reactions can modify its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) in DMF.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Quercetin and its reduced forms.
Substitution: Various methylated quercetin derivatives.
Applications De Recherche Scientifique
3’,5-Di-O-methyl quercetin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on flavonoid properties.
Biology: Investigated for its antioxidant and anti-inflammatory activities in cellular models.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related diseases and inflammation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mécanisme D'action
The mechanism of action of 3’,5-Di-O-methyl quercetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).
Molecular Targets: It targets enzymes like quinone reductase 2 (QR2) and pathways involved in oxidative stress and inflammation
Comparaison Avec Des Composés Similaires
3’,5-Di-O-methyl quercetin is unique compared to other similar compounds due to its specific methylation pattern:
Propriétés
Formule moléculaire |
C17H14O7 |
|---|---|
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |
Clé InChI |
NKJWZTPASPJYBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


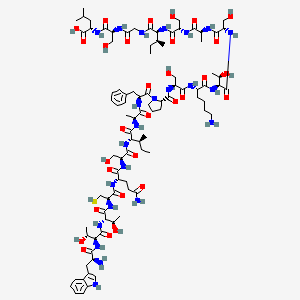
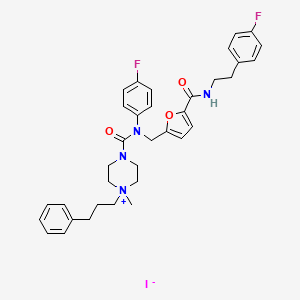
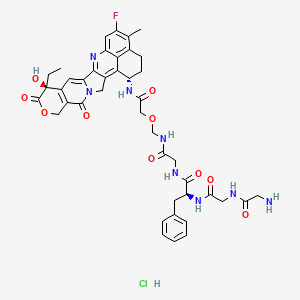
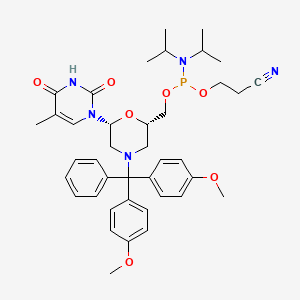
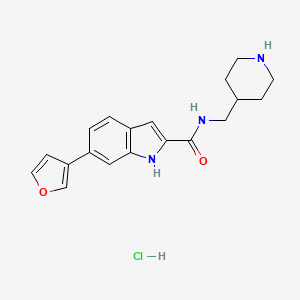
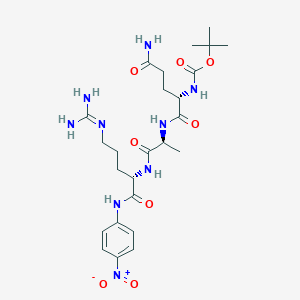
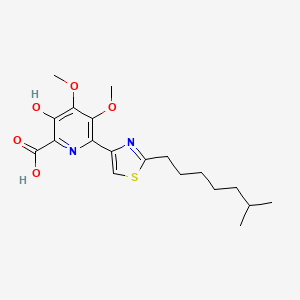
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
